REACTION_CXSMILES
|
[BrH:1].[NH2:2][CH:3]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)[C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)C.[Na+].[Br:18]Br>O.CO>[Br:1][C:12]1[CH:11]=[C:10]([Br:18])[N:2]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:8]=1[OH:9] |f:0.1,2.3|
|
Name
|
methyl 2-amino-2-(furan-2-yl)acetate hydrobromide
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
Br.NC(C(=O)OC)C=1OC=CC1
|
Name
|
|
Quantity
|
1.255 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.788 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through a fritted glass funnel
|
Type
|
WASH
|
Details
|
the white solid was washed with water
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC(=C1)Br)C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.837 mmol | |
AMOUNT: MASS | 577 mg | |
YIELD: PERCENTYIELD | 51.6% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |